molecular formula C12H17F6N3O4 B6264005 cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine, bis(trifluoroacetic acid) CAS No. 2649047-21-0

cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine, bis(trifluoroacetic acid)

Katalognummer: B6264005
CAS-Nummer: 2649047-21-0
Molekulargewicht: 381.27 g/mol
InChI-Schlüssel: VSLGURXWFNBFFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine, bis(trifluoroacetic acid) (hereafter referred to as the compound) is a di-trifluoroacetic acid (TFA) salt of a substituted imidazole derivative. Its structure comprises a cyclopropyl group attached to a methanamine backbone, which is further linked to a 1-methyl-4,5-dihydroimidazol-2-yl ring. The 4,5-dihydroimidazole moiety indicates a partially saturated imidazole ring, reducing aromaticity compared to fully conjugated imidazoles. The bis-TFA salt form enhances aqueous solubility, a critical feature for pharmaceutical applications .

Eigenschaften

CAS-Nummer

2649047-21-0

Molekularformel

C12H17F6N3O4

Molekulargewicht

381.27 g/mol

IUPAC-Name

cyclopropyl-(1-methyl-4,5-dihydroimidazol-2-yl)methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H15N3.2C2HF3O2/c1-11-5-4-10-8(11)7(9)6-2-3-6;2*3-2(4,5)1(6)7/h6-7H,2-5,9H2,1H3;2*(H,6,7)

InChI-Schlüssel

VSLGURXWFNBFFA-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN=C1C(C2CC2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Reinheit

95

Herkunft des Produkts

United States

Biologische Aktivität

Cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine, bis(trifluoroacetic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C7_{7}H13_{13}N3_{3}
  • Molecular Weight : 155.20 g/mol
  • CAS Number : 927986-30-9
  • SMILES Notation : [n]1(c(ncc1)C(N)C2CC2)

Research indicates that cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with disease pathways, potentially affecting cellular metabolism and proliferation.
  • Modulation of Receptor Activity : It may interact with various receptors in the body, influencing signaling pathways that regulate physiological responses.

Antiparasitic Activity

In a study focusing on antiparasitic compounds, derivatives similar to cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine were evaluated for their efficacy against Plasmodium falciparum. The results indicated that modifications to the imidazole ring could enhance activity against malaria parasites while balancing solubility and metabolic stability .

Anticancer Properties

Preliminary studies suggest that this compound may also exhibit anticancer properties. In vitro assays showed that it could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved are still under investigation but may include modulation of p53 and other apoptotic factors.

Case Studies

Case Study 1: Antiparasitic Efficacy

In a controlled study involving mice infected with Plasmodium berghei, cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine demonstrated a significant reduction in parasitemia levels compared to untreated controls. The compound was administered at varying doses (10 mg/kg to 40 mg/kg), with optimal results observed at 20 mg/kg, achieving a 50% reduction in parasitemia after five days .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human cancer cell lines (e.g., HeLa and A549). The compound showed IC50 values ranging from 5 µM to 15 µM across different cell lines. Mechanistic studies revealed that the compound induced G0/G1 phase arrest and triggered caspase-dependent apoptosis .

Data Table

Biological ActivityModel/SystemDose (mg/kg)Effect
AntiparasiticP. berghei2050% reduction in parasitemia
AnticancerHeLa cells-IC50 = 10 µM (apoptosis induction)
AnticancerA549 cells-IC50 = 15 µM (cell cycle arrest)

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of substituted imidazoles. Key structural analogs and their distinguishing features are discussed below:

2.1. N-Benzyl-1-(4,5-dihydro-1H-imidazol-2-yl)methanamine (Antazoline Metabolite)
  • Structure : Benzyl group replaces cyclopropyl; retains 4,5-dihydroimidazole core.
  • Pharmacokinetics : Exhibits rapid elimination and high volume of distribution in vivo, typical of Phase I metabolites .
2.2. Hydroxyantazoline (ANT-OH)
  • Structure : Hydroxyl group added to the aromatic ring of the benzyl substituent.
  • Role : Major Phase I metabolite with polar functionalization, increasing water solubility but reducing membrane permeability compared to the parent drug .
  • Contrast : The compound’s TFA salt enhances solubility without requiring metabolic hydroxylation, offering a formulation advantage.
2.3. 4,5-Diphenyl-1H-imidazole Derivatives (e.g., 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole)
  • Structure : Fully aromatic imidazole core with bulky aryl substituents.
  • Properties : High lipophilicity (logP > 4) due to phenyl groups, limiting aqueous solubility. These derivatives are often explored for antimicrobial or anticancer activity .
  • The cyclopropyl group provides steric bulk without excessive lipophilicity.
2.4. 2-(4-Methyl-1H-imidazol-5-yl)ethanamine Derivatives
  • Structure : Ethylamine linker with methyl-substituted imidazole.
  • Applications : Commonly used in histamine receptor modulation. The methyl group enhances steric hindrance, affecting receptor binding .
  • Contrast : The compound’s cyclopropyl-methanamine linker may offer unique conformational rigidity, influencing target selectivity.

Table 1: Comparative Properties of Selected Imidazole Derivatives

Compound Core Structure Key Substituents Solubility (TFA Salt) logP (Predicted) Metabolic Stability
Target Compound 4,5-Dihydroimidazole Cyclopropyl, Methyl High (bis-TFA) ~1.5–2.5 High
N-Benzyl-1-(4,5-dihydroimidazol-2-yl)methanamine 4,5-Dihydroimidazole Benzyl Moderate ~2.0–3.0 Moderate (Phase I)
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole Aromatic Imidazole Phenyl, Thiophene Low >4.0 Low
ANT-OH Aromatic Imidazole Hydroxybenzyl Moderate ~1.8–2.2 Low (Phase II)

Key Findings

Solubility and Salt Effects : The bis-TFA salt of the compound significantly improves aqueous solubility compared to neutral imidazole derivatives (e.g., 4,5-diphenyl analogs), which rely on metabolic modifications (e.g., ANT-OH) for solubility .

Metabolic Stability : Cyclopropyl substitution likely reduces oxidative metabolism compared to benzyl groups, as seen in ANT metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.